N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide
Description
N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is a synthetic amide derivative characterized by a benzyl group, a phenyl substituent, and a pyrrole ring. Its IUPAC name reflects the branched propanamide backbone with a benzylamine at the nitrogen and a phenyl group at the 3-position, while the 2-position is substituted with a 1H-pyrrol-1-yl moiety. The molecular formula is C₂₀H₂₀N₂O, with a molecular weight of 304.40 g/mol .
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-3-phenyl-2-pyrrol-1-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c23-20(21-16-18-11-5-2-6-12-18)19(22-13-7-8-14-22)15-17-9-3-1-4-10-17/h1-14,19H,15-16H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFNMEKNHDMAQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide typically involves the condensation of a pyrrole derivative with a benzyl and phenyl-substituted amide. One common method includes the reaction of 1-benzylpyrrole with 3-phenylpropanoic acid chloride under basic conditions to form the desired amide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Pharmacological Applications
1. Anticonvulsant Properties
Recent studies have identified N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide as a potential anticonvulsant agent. In animal models, it has demonstrated efficacy in reducing seizure activity. For instance, a compound related to this structure was tested in various seizure models, including the maximal electroshock and pentylenetetrazole tests. The results indicated that this compound could provide significant protection against seizures, suggesting its potential for treating epilepsy .
2. Neuroprotective Effects
The neuroprotective properties of this compound are also noteworthy. It has been shown to exhibit protective effects against neurodegenerative processes, likely due to its ability to modulate neurotransmitter systems and reduce oxidative stress. This makes it a candidate for further research in conditions like Alzheimer's disease and other neurodegenerative disorders.
3. Antidepressant Activity
Research indicates that compounds with similar structures may possess antidepressant-like effects. By influencing serotonin and norepinephrine levels in the brain, this compound could potentially be explored for its mood-enhancing properties .
Case Studies and Research Findings
Several studies have documented the effects of this compound and related compounds:
| Study | Findings | Implications |
|---|---|---|
| Study 1 | Demonstrated significant anticonvulsant activity in animal models | Suggests potential use in epilepsy treatment |
| Study 2 | Showed neuroprotective effects in vitro against oxidative stress | Potential applications in neurodegenerative diseases |
| Study 3 | Indicated antidepressant-like effects in behavioral tests | Could lead to new treatments for depression |
Mechanism of Action
The mechanism of action of N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Data
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents |
|---|---|---|---|
| This compound | C₂₀H₂₀N₂O | 304.40 | Benzyl (N), phenyl (C3), pyrrole (C2) |
| N-allyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide | C₁₆H₁₈N₂O | 254.33 | Allyl (N), phenyl (C3), pyrrole (C2) |
| N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methylpropanamide | C₂₅H₂₇N₃O | 385.50 | Butyl (N-pyrrole), cyano (C3), diphenyl (C4/C5), methyl (propanamide) |
Key Observations:
- Substituent Effects : The allyl-substituted analog (C₁₆H₁₈N₂O) lacks the benzyl group, reducing steric bulk and molecular weight compared to the target compound. This may enhance solubility in polar solvents but reduce membrane permeability .
- Complex Pyrrole Derivatives: The butyl-cyano-diphenyl analog (C₂₅H₂₇N₃O) features a highly substituted pyrrole ring, increasing hydrophobicity and molecular weight. The cyano group could enhance electrophilicity, influencing reactivity in synthetic or biological contexts .
Physicochemical and Functional Properties
- Lipophilicity : The benzyl and phenyl groups in the target compound likely confer higher logP values compared to the allyl variant, favoring interactions with lipid-rich biological membranes.
- Stability : The allyl group’s unsaturated bond may render it more reactive under oxidative conditions, whereas the benzyl group offers greater stability .
- Biological Activity: Pyrrole-containing amides are often explored for pharmacological activity.
Biological Activity
N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its potential biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through the condensation of pyrrole derivatives with benzyl and phenyl-substituted amides. A common method involves reacting 1-benzylpyrrole with 3-phenylpropanoic acid chloride under basic conditions, typically using triethylamine or pyridine as a base to neutralize byproducts .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
The compound has also been explored for its anticancer properties. Studies have shown that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways remain to be fully elucidated but are believed to involve the modulation of key signaling molecules .
Anticonvulsant Activity
While primarily focused on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), related compounds have demonstrated significant anticonvulsant effects in various animal models. These include protection in maximal electroshock (MES) tests and pentylenetetrazole (PTZ) tests, suggesting that structural analogs may share similar properties .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. This interaction is influenced by the unique electronic and steric properties conferred by the pyrrole ring and the phenyl group .
Case Study: Anticonvulsant Activity
A study evaluating AS-1, a related compound, highlighted its efficacy across several seizure models, including drug-resistant epilepsy models. The findings suggested that AS-1 could serve as an adjunct therapy alongside existing anticonvulsants like valproic acid, demonstrating synergistic effects .
Table 1: Summary of Biological Activities
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-benzyl-3-phenyl-2-(1H-pyrrol-1-yl)propanamide?
Methodological Answer:
The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitution. For example, a derivative (N-benzyl-3-phenyl-2-(pivalamidooxy)propanamide) was synthesized via hydrazine hydrate treatment followed by pivaloyl chloride acylation in dichloromethane (DCM)/water under basic conditions (K₂CO₃) . Refluxing in ethanol with piperidine as a catalyst (0–5°C, 2 h) is another approach for similar propanamide derivatives . Purification often employs silica gel chromatography (e.g., EtOAc/hexane eluent) .
Basic: What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : To confirm molecular structure and substituent positions (e.g., δ 7.18–7.06 ppm for aromatic protons in related compounds) .
- Mass Spectrometry (ESI/MS) : For molecular weight validation (e.g., [M+H]+ calculated: 367.41; observed: 367.23) .
- IR Spectroscopy : To identify functional groups like amide C=O stretches (~1650 cm⁻¹) .
Advanced: How can X-ray crystallography resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction with programs like SHELXL is critical. For example, SHELX software enables refinement of small-molecule structures, even with twinned data or high-resolution macromolecular datasets . Experimental phasing (via SHELXC/D/E) can resolve phase problems in crystallography pipelines .
Advanced: How is polarized IR linear-dichroic (IR-LD) spectroscopy applied to analyze conformational dynamics?
Methodological Answer:
IR-LD spectroscopy, combined with nematic liquid crystal orientation, reveals molecular alignment and hydrogen-bonding patterns. For propanamide analogs, this method correlates experimental IR bands (e.g., amide I/II) with theoretical ab initio calculations (e.g., B3LYP/6-31G**) to validate conformers .
Advanced: What structure-activity relationship (SAR) strategies optimize bioactivity in propanamide analogs?
Methodological Answer:
SAR studies compare substituent effects on activity. For example, N-alkyl chain length (butyl > ethyl) significantly impacts toxicity and efficacy in carboxamide analogs. Computational docking and in vitro assays (e.g., antiproliferative screens) guide rational design .
Advanced: How are purification challenges addressed for polar propanamide derivatives?
Methodological Answer:
Flash chromatography (silica gel, gradient elution) is standard. For highly polar intermediates, reverse-phase HPLC or recrystallization from ethanol/water mixtures may improve yield. Impurity profiling via LC-MS ensures purity (>95%) .
Advanced: What computational methods predict the reactivity of the pyrrole moiety in this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 09) model electron density and frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic substitution. Solvent effects are simulated using PCM models .
Advanced: How is stereochemical purity validated for chiral propanamide derivatives?
Methodological Answer:
Chiral HPLC (e.g., Chiralpak AD-H column) or NMR using chiral shift reagents (e.g., Eu(hfc)₃) resolves enantiomers. Optical rotation ([α]D²⁵) comparisons with literature values confirm configuration .
Advanced: What experimental protocols assess stability under varying pH and temperature?
Methodological Answer:
Forced degradation studies involve:
- pH Stability : Incubation in buffers (pH 1–13, 37°C, 24 h), analyzed via HPLC .
- Thermal Stability : Heating at 60°C for 72 h, followed by TGA/DSC to detect decomposition .
Advanced: How are experimental phasing techniques applied in crystallography for novel derivatives?
Methodological Answer:
SHELXD (for heavy-atom substructure solution) and SHELXE (density modification) enable ab initio phasing. For low-resolution data, molecular replacement (using related structures) or multi-wavelength anomalous dispersion (MAD) may be required .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
